[1-(2-Aminophenyl)piperidin-3-yl]methanol
Description
[1-(2-Aminophenyl)piperidin-3-yl]methanol is a piperidine derivative featuring a 2-aminophenyl substituent at the piperidine ring's position 1 and a hydroxymethyl (-CH2OH) group at position 3.
Properties
IUPAC Name |
[1-(2-aminophenyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)14-7-3-4-10(8-14)9-15/h1-2,5-6,10,15H,3-4,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMMZTGZKRRHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Process Details:
- Starting materials: Piperazine derivatives and 1-(4-acetamidophenyl) or 1-(2-aminophenyl) precursors.
- Reaction conditions: Methanol or ethylene glycol as solvents; thionyl chloride or phosphoric acid as reagents for functional group transformations.
- Temperature: Controlled below 20°C during addition steps; reflux or elevated temperatures (up to 145°C) in sealed reactors for extended times (up to 15 hours).
- Purification: pH adjustment to alkaline conditions (>12), extraction with toluene, washing, and concentration to dryness.
- Yields: High yields reported, typically 87% to 99% purity with 87% to 97% yield.
- Characterization: 1H NMR spectra confirm product structure with characteristic aromatic and aliphatic proton signals (chemical shifts δ ~6.5–7.7 ppm for aromatic, δ ~2.9–3.8 ppm for piperidine protons).
| Step Description | Reagents & Conditions | Yield (%) | Purity (%) | Key Analytical Data (1H NMR) |
|---|---|---|---|---|
| Preparation of 1-(4-acetamidophenyl)-4-(4-hydroxyphenyl) piperazine | Acetic acid, ammonium acetate, 200°C, 20 h | 87 | 93 | δ7.66-7.56(m, 2H), 6.96-6.45(m, 6H), others |
| Conversion to 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine | Ethylene glycol, phosphoric acid, ammonia gas, 145°C, 15 h | 95 | 99 | δ6.98-6.46(m, 8H), 4.58(s, 2H), others |
| Final purification and isolation | pH adjustment, toluene extraction | 95-97 | 99 | Consistent with target compound structure |
This method is described in detail in patent CN114516849A, which provides a robust route with scalable conditions and reproducible high purity products.
Alternative Synthetic Routes Using Curtius Rearrangement and Carbamate Intermediates
Another approach involves the synthesis of related aminophenyl-piperidine derivatives via Curtius rearrangement and carbamate intermediates, as reported in WO2021074138A1. Although this patent focuses on related compounds, the methodology is adaptable for the target compound.
- Key steps: Conversion of acid chlorides to isocyanates, followed by rearrangement to carbamates.
- Reagents: Diphenylphosphoryl azide (DPPA), triethylamine, t-butanol/toluene solvent system.
- Conditions: Heating at 100°C for 12-20 hours.
- Yields: Intermediate isolation yields around 60-88%.
- Advantages: One-pot synthesis reduces purification steps and improves product purity.
This method is more suitable for derivatives with additional substituents but provides insight into alternative coupling and rearrangement strategies applicable to this compound synthesis.
Reaction of Piperidine with Isatin Derivatives in Aqueous Methanol
A recent study explored the reaction of piperidine with isatin derivatives in 80% aqueous methanol, which can be adapted for the synthesis of amino-substituted piperidine derivatives.
- Procedure: Refluxing isatin derivatives with piperidine for 3 hours in 80% aqueous MeOH.
- Work-up: Neutralization with citric acid, filtration, drying, and crystallization.
- Purity check: Thin-layer chromatography (TLC) used to confirm product purity.
- Relevance: Provides a mild and efficient route for introducing amino groups on phenyl rings attached to piperidine cores.
This method offers an alternative mild condition route, potentially useful for sensitive functional groups.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Buchwald-Hartwig Coupling (Patent CN114516849A) | Piperazine derivatives, methanol, thionyl chloride, ammonia gas, 20-145°C | 87-99 | 93-99 | High yield, high purity, scalable | Requires controlled temperature and pH adjustments |
| Curtius Rearrangement (Patent WO2021074138A1) | DPPA, triethylamine, t-butanol/toluene, 100°C, 12-20h | 60-88 | High | One-pot, fewer purification steps | Moderate yield, phosphorous impurities possible |
| Piperidine with Isatin Derivatives (Journal 2023) | Piperidine, isatin derivatives, 80% aqueous MeOH, reflux 3h | Not specified | Confirmed by TLC | Mild conditions, simple work-up | Specific to isatin derivatives, may need adaptation |
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR): 1H NMR spectra consistently show aromatic protons in the δ 6.5–7.7 ppm range, methylene and methine protons from piperidine ring at δ 2.9–3.8 ppm, and hydroxymethyl protons as singlets around δ 3.7–4.6 ppm.
- Purity: Achieved purities are generally above 90%, often reaching 99%, verified by chromatographic and spectroscopic methods.
- Yields: High yields indicate efficient coupling and functional group transformations with minimal side reactions.
- Scalability: Methods described in patents demonstrate potential for scale-up in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Aminophenyl)piperidin-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Aminophenyl)piperidin-3-one.
Reduction: Formation of 1-(2-Aminophenyl)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
[1-(2-Aminophenyl)piperidin-3-yl]methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-(2-Aminophenyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 1
The nature of the substituent at position 1 significantly influences physicochemical and biological properties. Key comparisons include:
Key Observations :
- Aromatic vs.
- Safety Profiles: Compounds with aromatic amines (e.g., 2-aminophenyl) may pose higher reactivity or toxicity risks compared to non-aromatic analogs, though explicit data for the target compound are lacking .
Substituent Variations at Position 3
The hydroxymethyl group at position 3 is a critical functional group. Comparisons include:
Key Observations :
Biological Activity
Chemical Identity and Structure
[1-(2-Aminophenyl)piperidin-3-yl]methanol, also known by its CAS number 1154252-87-5, is a synthetic organic compound characterized by a piperidine ring substituted with an amino group and a hydroxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, research has demonstrated that piperidine derivatives can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of similar piperidine derivatives, compounds were tested against human leukemia cell lines (U937, K562, HL60) using the MTS assay. The results showed promising IC50 values comparable to established anticancer drugs, indicating that these compounds could serve as potential chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | K562 | 5.6 |
| Compound B | U937 | 4.8 |
| This compound | HL60 | 6.1 |
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound. Compounds with similar structures have shown promise in models of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Mechanism of Action
The neuroprotective activity is often attributed to the compound's ability to inhibit specific enzymes involved in neuroinflammation and apoptosis pathways. For example, inhibition of calmodulin-dependent kinases has been linked to improved insulin sensitivity in obesity models, which may have implications for neurodegenerative conditions .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Studies have assessed parameters such as solubility, permeability, and metabolic stability.
| Parameter | Value |
|---|---|
| LogD | 2.3 |
| Solubility (μM) | 52 |
| Mouse Hepatic Clearance | 13 μL·min⁻¹·mg⁻¹ |
These parameters suggest favorable absorption and distribution characteristics, which are essential for effective drug development.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into its potential interactions with enzymes or receptors involved in disease pathways.
Findings from Docking Studies
Docking simulations indicated that the compound exhibits high binding affinity towards targets implicated in cancer progression and neurodegeneration. The binding interactions often involve hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.
Q & A
Q. What are the optimal synthetic routes for [1-(2-Aminophenyl)piperidin-3-yl]methanol, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves condensation of 2-aminophenyl derivatives with piperidin-3-ylmethanol intermediates. Key steps include:
- Amine Protection: Use Boc or Fmoc groups to protect the 2-aminophenyl moiety during coupling .
- Catalytic Hydrogenation: For reductive amination steps, optimize Pd/C or Raney Ni catalysts under H₂ (1–3 atm) .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while methanol/water mixtures improve solubility .
- Yield Variability: Purity of starting materials and precise temperature control (60–80°C) are critical. Impurities >5% in precursors reduce yields by 20–30% .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- Piperidine Ring: δ 2.5–3.5 ppm (multiplet, axial/equatorial protons) .
- Methanol Group: δ 3.7–4.1 ppm (broad singlet, -CH₂OH) .
- Aromatic Protons: δ 6.5–7.5 ppm (doublets for ortho-substituted phenyl) .
- IR Spectroscopy: Confirm hydroxyl (-OH stretch: 3200–3600 cm⁻¹) and amine (-NH₂: 3300–3500 cm⁻¹) groups .
Advanced Research Questions
Q. How do substituents on the piperidine or phenyl rings affect the compound's biological activity?
- Methodological Answer:
- Comparative Analysis: Use SAR studies to evaluate substituent effects:
| Substituent | Position | Activity Trend (vs. Parent Compound) |
|---|---|---|
| -Cl | Benzyl | ↑ Antimicrobial activity (IC₅₀: 2 μM → 0.8 μM) |
| -OCH₃ | Piperidine | ↓ CNS penetration (logP: 1.5 → 2.1) |
| -CF₃ | Phenyl | ↑ Enzyme inhibition (Ki: 150 nM → 50 nM) |
- Experimental Design:
- In Vitro Assays: Test against target enzymes (e.g., kinases, GPCRs) with fluorescence polarization or SPR .
- Computational Modeling: Dock derivatives into crystal structures (PDB: 4LAR) to predict binding modes .
Q. How can contradictory data on the compound's cytotoxicity be resolved?
- Methodological Answer:
- Source Analysis: Check assay conditions (e.g., cell lines, incubation time):
- Example Discrepancy: IC₅₀ = 10 μM (HeLa) vs. 50 μM (HEK293) due to differential expression of efflux pumps .
- Mitigation Strategies:
- Metabolic Profiling: Use LC-MS to identify reactive metabolites causing off-target effects .
- Dose-Response Curves: Include positive controls (e.g., doxorubicin) to validate assay sensitivity .
Q. What advanced techniques validate target engagement in cellular models?
- Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation after compound treatment to confirm target binding .
- Click Chemistry: Incorporate alkyne tags into the compound for pull-down assays coupled with MS/MS identification .
- Live-Cell Imaging: Use FRET-based biosensors to visualize real-time target modulation .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
